![molecular formula C22H18N2O7 B14209977 1,1'-[(5-{[(Prop-2-en-1-yl)oxy]methyl}-1,3-phenylene)bis(oxy)]bis(4-nitrobenzene) CAS No. 917950-38-0](/img/structure/B14209977.png)
1,1'-[(5-{[(Prop-2-en-1-yl)oxy]methyl}-1,3-phenylene)bis(oxy)]bis(4-nitrobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(4-nitrophenoxy)benzylallyl ether is an organic compound with the molecular formula C22H18N2O7. It is characterized by the presence of nitro groups and ether linkages, making it a compound of interest in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-nitrophenoxy)benzylallyl ether typically involves the hydrosilylation of 3,5-Bis(4-nitrophenoxy)benzyl allyl ether with hydrosilyl-terminated polydimethylsiloxane (PDMS) using a platinum catalyst . This reaction is followed by hydrogenation reduction of the terminal dinitro groups .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process involving hydrosilylation and hydrogenation reduction can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.
化学反応の分析
Types of Reactions
3,5-Bis(4-nitrophenoxy)benzylallyl ether undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: Hydrogenation reduction of the terminal dinitro groups is a common reaction.
Substitution: The ether linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using a platinum catalyst is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Reduction: The reduction of nitro groups leads to the formation of amino derivatives.
Substitution: Nucleophilic substitution can yield various substituted ether derivatives.
科学的研究の応用
3,5-Bis(4-nitrophenoxy)benzylallyl ether has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,5-Bis(4-nitrophenoxy)benzylallyl ether involves its interaction with molecular targets through its nitro and ether functional groups. These interactions can lead to various chemical transformations, depending on the reaction conditions and the presence of specific reagents.
類似化合物との比較
Similar Compounds
3,5-Bis(4-aminophenoxy)benzylallyl ether: This compound is similar in structure but contains amino groups instead of nitro groups.
3,5-Bis(4-nitrophenoxy)benzoic acid: Another related compound with a carboxylic acid group instead of an allyl ether linkage.
特性
CAS番号 |
917950-38-0 |
|---|---|
分子式 |
C22H18N2O7 |
分子量 |
422.4 g/mol |
IUPAC名 |
1,3-bis(4-nitrophenoxy)-5-(prop-2-enoxymethyl)benzene |
InChI |
InChI=1S/C22H18N2O7/c1-2-11-29-15-16-12-21(30-19-7-3-17(4-8-19)23(25)26)14-22(13-16)31-20-9-5-18(6-10-20)24(27)28/h2-10,12-14H,1,11,15H2 |
InChIキー |
ZCWHWHQXGYOTIH-UHFFFAOYSA-N |
正規SMILES |
C=CCOCC1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


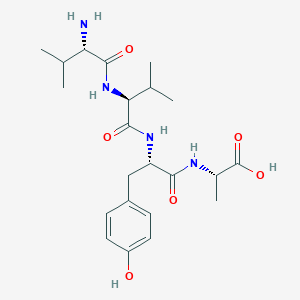
![(2S)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14209915.png)
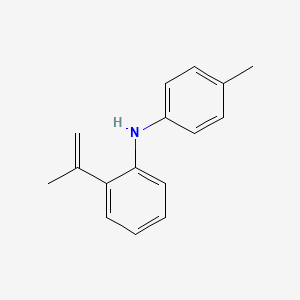
![Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B14209924.png)
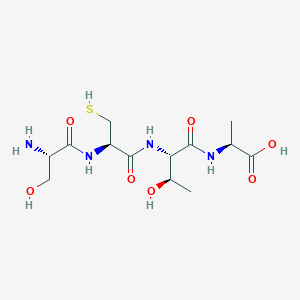
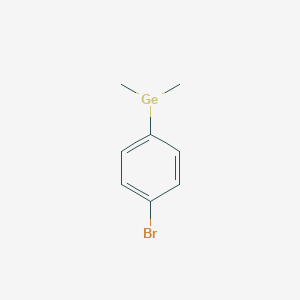
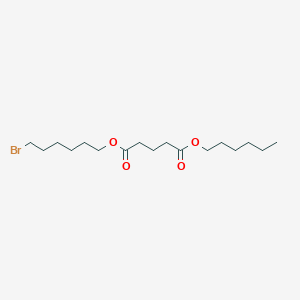
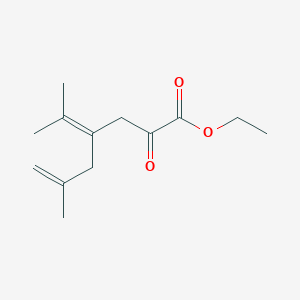
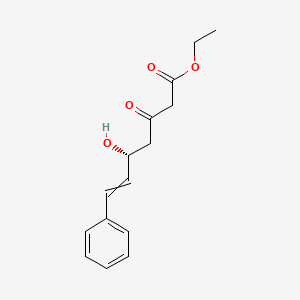
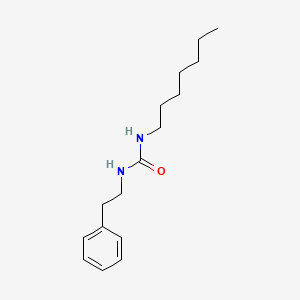
![2-Methylidene-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14209943.png)
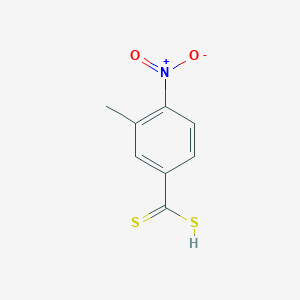
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-5-carboxamide](/img/structure/B14209953.png)
![N-{[Bis(3-nitrophenyl)phosphoryl]methyl}-N-butylbutan-1-amine](/img/structure/B14209959.png)
